molecular formula C7H15ClN2 B1428540 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride CAS No. 79917-89-8

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride

Cat. No.: B1428540
CAS No.: 79917-89-8
M. Wt: 162.66 g/mol
InChI Key: GYTJXQRCNBRFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride is an organic compound with the molecular formula C₇H₁₅ClN₂. It is a type of imidazolium salt, which is known for its unique physical and chemical properties. This compound is often used in various scientific experiments and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride typically involves the reaction of N-methylimidazole with 1-chloropropane. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

N-methylimidazole+1-chloropropaneThis compound\text{N-methylimidazole} + \text{1-chloropropane} \rightarrow \text{this compound} N-methylimidazole+1-chloropropane→this compound

The reaction is usually conducted in an inert atmosphere to prevent any side reactions. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.

    Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride exerts its effects is primarily through its ionic nature. It can interact with various molecular targets, including enzymes and metal ions, to facilitate or inhibit specific reactions. The pathways involved often include the formation of stable complexes and the alteration of reaction kinetics .

Comparison with Similar Compounds

1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride can be compared with other imidazolium salts, such as:

These compounds share similar core structures but differ in their specific applications and properties due to the variations in their substituents.

Properties

CAS No.

79917-89-8

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C7H14N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H

InChI Key

GYTJXQRCNBRFGU-UHFFFAOYSA-N

SMILES

CCCN1C[NH+](C=C1)C.[Cl-]

Canonical SMILES

CCCN1C[NH+](C=C1)C.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.